Dichlorprop diethanolamine salt
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Overview
Description
Dichlorprop diethanolamine salt is a derivative of dichlorprop, a chlorophenoxy herbicide. This compound is primarily used in agriculture to control broadleaf weeds. The diethanolamine salt form enhances its solubility and ease of application, making it a preferred choice in various herbicidal formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dichlorprop diethanolamine salt involves the reaction of dichlorprop acid with diethanolamine. The process typically follows these steps:
Preparation of Dichlorprop Acid: Dichlorprop acid is synthesized by chlorinating phenoxypropionic acid.
Neutralization Reaction: The dichlorprop acid is then neutralized with diethanolamine under controlled pH conditions to form the diethanolamine salt.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is often crystallized and purified to remove any unreacted starting materials or by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the aromatic ring are replaced by other nucleophiles.
Hydrolysis: In aqueous environments, this compound can hydrolyze to release dichlorprop acid and diethanolamine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Hydroxide ions, amines.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed:
Oxidation Products: Various chlorinated phenoxypropionic acids.
Substitution Products: Derivatives with different substituents on the aromatic ring.
Hydrolysis Products: Dichlorprop acid and diethanolamine.
Scientific Research Applications
Chemistry: Dichlorprop diethanolamine salt is used as a model compound in studies of herbicidal activity and environmental fate. Its interactions with soil and water are of particular interest in environmental chemistry.
Biology: In biological research, this compound is studied for its effects on plant physiology, particularly its role in disrupting cell division and growth in target weed species.
Medicine: While primarily an agricultural chemical, derivatives of dichlorprop are occasionally explored for their potential therapeutic effects, such as anti-inflammatory properties.
Industry: In industrial applications, this compound is used in the formulation of herbicides for agricultural and non-agricultural uses, including lawn care and weed control in public spaces.
Mechanism of Action
Dichlorprop diethanolamine salt exerts its herbicidal effects by mimicking natural plant hormones known as auxins. This leads to uncontrolled and abnormal growth in susceptible plants, ultimately causing their death. The compound increases cell wall plasticity, protein biosynthesis, and ethylene production, resulting in excessive cell division and growth that damages vascular tissues .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used chlorophenoxy herbicide with similar applications and mechanisms of action.
Mecoprop: A chlorophenoxy herbicide used for similar purposes but with different selectivity and efficacy profiles.
Uniqueness: Dichlorprop diethanolamine salt is unique in its specific formulation, which enhances its solubility and ease of application compared to other salts and esters of dichlorprop. This makes it particularly effective in certain agricultural settings where rapid and uniform distribution is required .
Biological Activity
Dichlorprop diethanolamine salt, a derivative of the herbicide dichlorprop, exhibits significant biological activity primarily as a herbicide. This article explores its mechanisms of action, toxicological profile, environmental interactions, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound is synthesized through the neutralization of dichlorprop acid with diethanolamine:
This synthesis enhances the compound's solubility and stability, making it suitable for agricultural formulations.
The primary biological activity of this compound is its herbicidal effect, which mimics natural plant hormones known as auxins. This mimicry leads to:
- Uncontrolled cell division : The compound induces excessive growth in target plants, ultimately causing their death.
- Alteration of cell wall plasticity : It affects the structural integrity of plant cells.
- Increased ethylene production : Ethylene is a hormone that regulates plant growth and development; excessive levels can lead to abnormal growth patterns.
Toxicological Profile
This compound has a low acute toxicity profile for mammals but is classified as a severe eye irritant. Key findings from toxicological studies include:
- Acute Toxicity : Moderate when administered orally; low dermal and inhalation toxicity.
- Chronic Effects : Long-term exposure has shown potential effects on the kidneys and liver in animal studies. The relevant NOAEL (No Observed Adverse Effect Level) for chronic exposure is 6 mg/kg body weight per day based on mouse studies .
- Carcinogenicity : Current evidence suggests no carcinogenic potential in animal models, although human data remains limited .
Environmental Interactions
Research indicates that this compound exhibits varying levels of toxicity to non-target organisms depending on its formulation and concentration. Its interactions with soil microorganisms can influence soil health and nutrient cycling. Notably:
- Aquatic Toxicity : Generally low toxicity to aquatic life, although specific formulations may increase risks .
- Soil Microbial Activity : Studies have shown potential impacts on microbial communities, which are crucial for nutrient cycling and soil fertility .
Case Studies and Research Findings
Several studies have examined the biological activity and environmental impact of this compound:
- Herbicidal Efficacy :
- Toxicology Assessments :
-
Environmental Impact Studies :
- Research focusing on soil health indicated that while this compound is effective at controlling weeds, it may disrupt beneficial soil microorganisms at higher concentrations .
Comparative Analysis with Other Herbicides
Property | This compound | Other Chlorophenoxy Herbicides |
---|---|---|
Primary Use | Herbicide | Herbicide |
Mechanism of Action | Mimics auxins | Mimics auxins |
Acute Toxicity (Oral) | Moderate | Varies |
Eye Irritant | Yes | Varies |
Environmental Impact | Low aquatic toxicity | Varies |
Properties
CAS No. |
51170-58-2 |
---|---|
Molecular Formula |
C13H19Cl2NO5 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C9H8Cl2O3.C4H11NO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;6-3-1-5-2-4-7/h2-5H,1H3,(H,12,13);5-7H,1-4H2 |
InChI Key |
LFJNIWNCBIFWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.C(CO)NCCO |
Origin of Product |
United States |
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